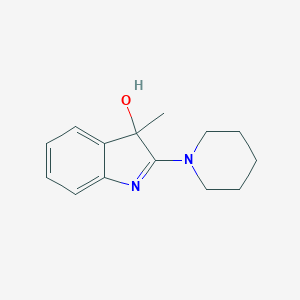
3H-Indol-3-ol, 3-methyl-2-piperidino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indol-3-ol, 3-methyl-2-piperidino-, also known as 3-MeO-PCP, is a synthetic dissociative substance that has gained attention in scientific research. It belongs to the arylcyclohexylamine class of compounds and has a chemical structure similar to phencyclidine (PCP).
Mecanismo De Acción
The mechanism of action of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves its binding to the NMDA receptor, which results in the inhibition of glutamate neurotransmission. This leads to the disruption of communication between neurons and alters the perception of sensory stimuli. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have affinity for other receptors, including the sigma-1 receptor and the dopamine transporter.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- are complex and can vary depending on the dose and route of administration. At low doses, 3H-Indol-3-ol, 3-methyl-2-piperidino- can cause mild dissociation and euphoria. At higher doses, it can cause profound dissociation, hallucinations, and delusions. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3H-Indol-3-ol, 3-methyl-2-piperidino- in lab experiments is its potency and selectivity for the NMDA receptor. This allows for precise control over the experimental conditions and can lead to more accurate results. However, one limitation is the potential for toxicity and adverse effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3H-Indol-3-ol, 3-methyl-2-piperidino-. One area of interest is its potential use in the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of 3H-Indol-3-ol, 3-methyl-2-piperidino- on the brain and behavior. Finally, there is a need for the development of safer and more effective dissociative substances for use in scientific research.
Métodos De Síntesis
The synthesis of 3H-Indol-3-ol, 3-methyl-2-piperidino- involves the reaction of 3-hydroxyindole with 3-methyl-2-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain 3H-Indol-3-ol, 3-methyl-2-piperidino- in its pure form.
Aplicaciones Científicas De Investigación
3H-Indol-3-ol, 3-methyl-2-piperidino- has been studied in various scientific disciplines, including neuroscience, pharmacology, and toxicology. It has been used as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning processes. Additionally, 3H-Indol-3-ol, 3-methyl-2-piperidino- has been used to study the effects of dissociative substances on the brain and behavior.
Propiedades
Número CAS |
14119-77-8 |
|---|---|
Nombre del producto |
3H-Indol-3-ol, 3-methyl-2-piperidino- |
Fórmula molecular |
C14H18N2O |
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
3-methyl-2-piperidin-1-ylindol-3-ol |
InChI |
InChI=1S/C14H18N2O/c1-14(17)11-7-3-4-8-12(11)15-13(14)16-9-5-2-6-10-16/h3-4,7-8,17H,2,5-6,9-10H2,1H3 |
Clave InChI |
PNZITOBGQYHDJL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
SMILES canónico |
CC1(C2=CC=CC=C2N=C1N3CCCCC3)O |
Sinónimos |
3-Methyl-2-piperidino-3H-indol-3-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






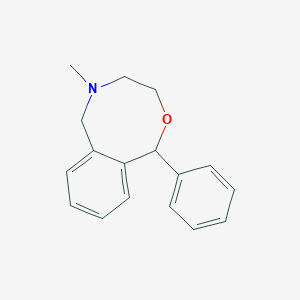
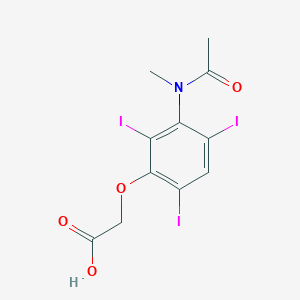



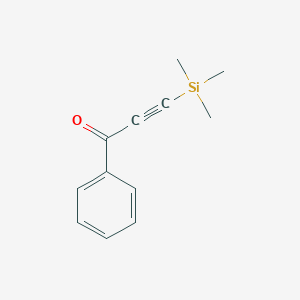
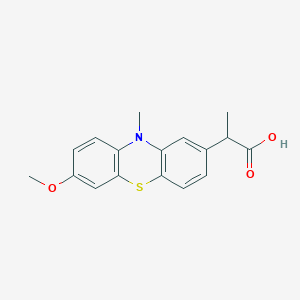

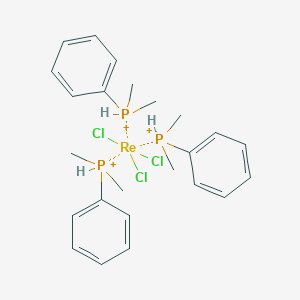
![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)
